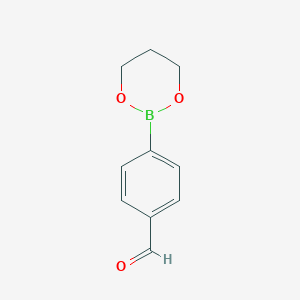
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
Descripción general
Descripción
“4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C10H11BO3 . It has an average mass of 190.003 Da and a monoisotopic mass of 190.080124 Da . It is also known by other names such as "4-Formylbenzeneboronic acid, propane-1,3-diol cyclic ester" .
Molecular Structure Analysis
The molecular structure of “4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” consists of a benzaldehyde group attached to a 1,3,2-dioxaborinan-2-yl group . The exact structure can be found in various chemical databases .
Physical And Chemical Properties Analysis
“4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” has a density of 1.1±0.1 g/cm3 . It has a boiling point of 350.7±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The compound has a flash point of 165.9±23.2 °C . The molar refractivity is 50.5±0.4 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Neurological Research
Specific Scientific Field
Medicinal chemistry and neuroscience.
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
is used in the synthesis of AMPA receptor antagonists. These compounds play a crucial role in the treatment of neurological diseases that involve dysfunction of glutamatergic neurotransmission. Specifically, the compound contributes to the development of drugs targeting AMPA receptors, which are essential for excitatory neurotransmission in the central nervous system .
Experimental Procedures
Researchers typically follow these steps:
Results and Outcomes
The successful synthesis of AMPA receptor antagonists based on 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde leads to potential drug candidates. These compounds can modulate glutamate signaling, impacting synaptic plasticity and neuronal excitability. Quantitative data on binding affinity, pharmacokinetics, and in vivo efficacy are critical for evaluating their therapeutic potential .
Safety And Hazards
“4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” is harmful if swallowed and is irritating to eyes, respiratory system, and skin . In case of contact with skin or eyes, flush with plenty of water and get medical aid . If swallowed, do not induce vomiting and seek medical aid . In case of inhalation, move to fresh air immediately and give artificial respiration or oxygen if needed .
Propiedades
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQBUMNOSGJNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



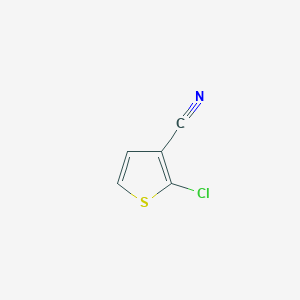
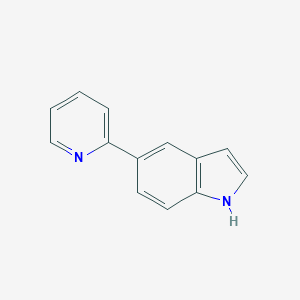
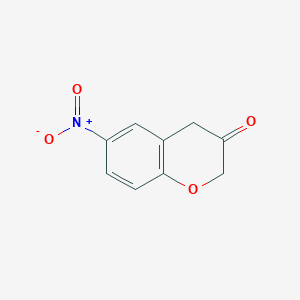
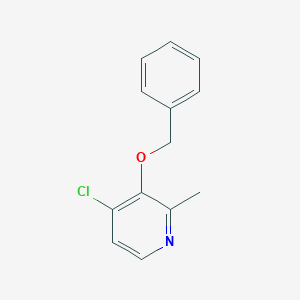
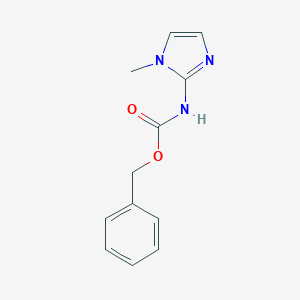
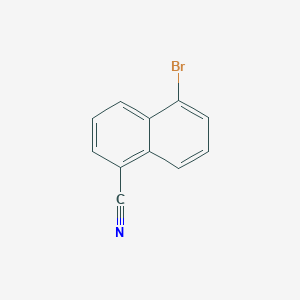
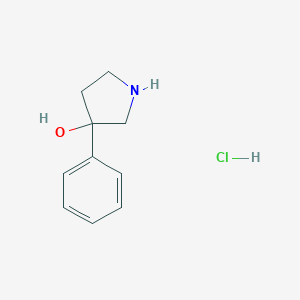
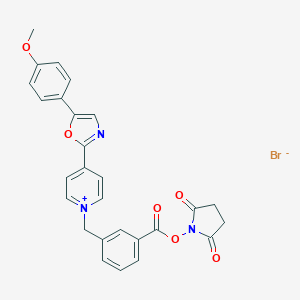

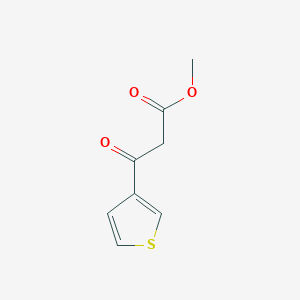
![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)
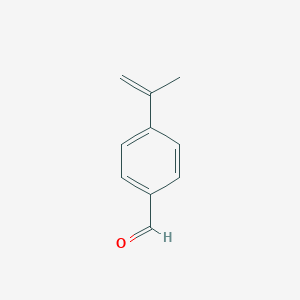
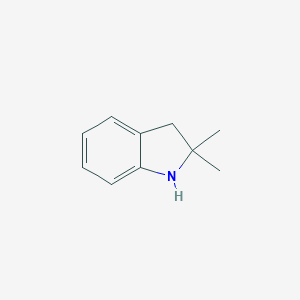
![N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B189807.png)